2-Methoxy-6-nitrobenzoyl chloride 2-Methoxy-6-nitrobenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 33844-24-5
VCID: VC8266270
InChI: InChI=1S/C8H6ClNO4/c1-14-6-4-2-3-5(10(12)13)7(6)8(9)11/h2-4H,1H3
SMILES: COC1=CC=CC(=C1C(=O)Cl)[N+](=O)[O-]
Molecular Formula: C8H6ClNO4
Molecular Weight: 215.59 g/mol

2-Methoxy-6-nitrobenzoyl chloride

CAS No.: 33844-24-5

Cat. No.: VC8266270

Molecular Formula: C8H6ClNO4

Molecular Weight: 215.59 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-nitrobenzoyl chloride - 33844-24-5

Specification

CAS No. 33844-24-5
Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
IUPAC Name 2-methoxy-6-nitrobenzoyl chloride
Standard InChI InChI=1S/C8H6ClNO4/c1-14-6-4-2-3-5(10(12)13)7(6)8(9)11/h2-4H,1H3
Standard InChI Key WEOJVECNXUGOJI-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1C(=O)Cl)[N+](=O)[O-]
Canonical SMILES COC1=CC=CC(=C1C(=O)Cl)[N+](=O)[O-]

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

2-Methoxy-6-nitrobenzoyl chloride features a benzoyl chloride backbone substituted with a methoxy (-OCH3_3) group at the 2-position and a nitro (-NO2_2) group at the 6-position. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, while the methoxy group exerts an electron-donating resonance effect, stabilizing intermediates during reactions.

Table 1: Key Physical Properties of 2-Methoxy-6-nitrobenzoyl Chloride

PropertyValueSource
Molecular FormulaC8H6ClNO4\text{C}_8\text{H}_6\text{ClNO}_4
Molecular Weight215.593 g/mol
Boiling PointNot reported-
Melting PointNot reported-
Density1.386 g/cm3^3 (analogous compound)
SolubilitySoluble in acetonitrile

Synthesis Methods

Nitration of 2-Methoxybenzoyl Chloride

The primary synthesis route involves the nitration of 2-methoxybenzoyl chloride. This reaction is typically conducted at sub-ambient temperatures (-10°C to 10°C) using a mixture of nitric acid and sulfuric acid as the nitrating agent. The low-temperature regime minimizes by-product formation, such as di-nitrated derivatives, ensuring a yield exceeding 70%.

Mechanistic Insight:
The nitration proceeds via electrophilic aromatic substitution, where the nitrosonium ion (NO2+\text{NO}_2^+) attacks the electron-rich aromatic ring. The methoxy group’s ortho/para-directing effect favors nitration at the 6-position, while steric hindrance from the methoxy group further directs substitution to the 6-position.

Alternative Synthesis via Grignard Reagents

A patent-pending method (CN107176908A) employs bis(trichloromethyl) carbonate as a phosgene substitute to react with 2-methyl-3-methoxyphenyl magnesium chloride . This approach avoids highly toxic phosgene and operates under milder conditions (10–25°C). The reaction sequence involves:

2-Methyl-3-methoxyphenyl MgCl+(Cl3C)2CO32-Methoxy-6-nitrobenzoyl Chloride+MgCl2+CO2\text{2-Methyl-3-methoxyphenyl MgCl} + (\text{Cl}_3\text{C})_2\text{CO}_3 \rightarrow \text{2-Methoxy-6-nitrobenzoyl Chloride} + \text{MgCl}_2 + \text{CO}_2

This method achieves yields of 98.7–98.9% with high purity, attributed to precise stoichiometric control and catalytic triethylamine or methylpiperidine .

Reactivity and Mechanistic Behavior

Nucleophilic Acyl Substitution

The carbonyl carbon in 2-methoxy-6-nitrobenzoyl chloride is highly electrophilic due to the nitro group’s -I effect. This facilitates nucleophilic attacks by amines, alcohols, and water, forming amides, esters, and carboxylic acids, respectively.

Example Reaction with Amines:

R-NH2+2-Methoxy-6-nitrobenzoyl ChlorideR-NH-C(O)-C6H3(OCH3)(NO2)+HCl\text{R-NH}_2 + \text{2-Methoxy-6-nitrobenzoyl Chloride} \rightarrow \text{R-NH-C(O)-C}_6\text{H}_3(\text{OCH}_3)(\text{NO}_2) + \text{HCl}

Hydrolytic Instability

Despite its synthetic utility, the compound hydrolyzes readily in aqueous environments, releasing hydrogen chloride and nitroaniline derivatives . This necessitates anhydrous handling conditions and inert storage atmospheres.

Industrial and Research Applications

Pharmaceutical Intermediate

2-Methoxy-6-nitrobenzoyl chloride is a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its acyl chloride group enables efficient coupling with heterocyclic amines to form bioactive amides.

Agrochemical Synthesis

In agrochemistry, it is used to synthesize herbicides and fungicides. For example, coupling with thioureas yields sulfonylurea derivatives, which inhibit acetolactate synthase in weeds.

Materials Science

The compound’s nitro group facilitates polymerization reactions, contributing to heat-resistant polyamides and epoxy resins.

Hazard CategoryPrecautionary Measures
Skin CorrosionWear nitrile gloves; use fume hoods
Eye DamageSafety goggles mandatory
Moisture SensitivityStore under nitrogen atmosphere

Environmental Considerations

Waste containing this compound must be disposed of via certified waste management services to prevent environmental release of toxic hydrogen chloride and nitro compounds .

Recent Advances and Future Directions

The 2017 patent (CN107176908A) highlights a shift toward greener synthesis methods, replacing phosgene with bis(trichloromethyl) carbonate . Future research may explore catalytic asymmetric reactions or bioconjugation techniques to expand its utility in drug delivery systems.

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